N-(1-ethylpropyl)-2,6-dinitro-3,4-xylidine, primarily recognized by its commercial name pendimethalin, is a synthetic compound classified as a dinitroaniline herbicide. [, ] Its chemical formula is C13H19N3O4. [, ] Pendimethalin serves as a pre-emergence herbicide, effectively controlling a broad spectrum of annual grasses and specific broadleaf weeds in various crops, including cereals, fruits, and vegetables. [, ] In scientific research, pendimethalin is employed to investigate its degradation pathways in soil, its impact on soil microorganisms, and its potential environmental risks. []
N-(1-ethylpropyl)-2-nitrobenzamide is a chemical compound classified as a nitrobenzamide derivative. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurodegenerative diseases and other conditions. The structure of N-(1-ethylpropyl)-2-nitrobenzamide consists of a nitro group attached to a benzene ring, which is further substituted with an amide functional group.
N-(1-ethylpropyl)-2-nitrobenzamide can be synthesized from various precursors through established organic synthesis methods. It falls under the category of nitro compounds and amides, which are known for their diverse biological activities. The classification of this compound is significant for understanding its reactivity and potential therapeutic effects.
The synthesis of N-(1-ethylpropyl)-2-nitrobenzamide typically involves the following steps:
Technical details regarding the reaction conditions, such as solvent choice, temperature control, and reaction time, are crucial for optimizing yield and purity .
N-(1-ethylpropyl)-2-nitrobenzamide can participate in various chemical reactions, including:
These reactions are crucial for modifying the compound's properties for further applications .
The mechanism of action for N-(1-ethylpropyl)-2-nitrobenzamide, particularly in biological contexts, often involves interaction with specific biological targets such as enzymes or receptors. For instance, compounds with similar structures have been shown to inhibit certain enzymes involved in neurodegenerative pathways.
The action mechanism typically includes:
Data from studies indicate that such compounds can influence signaling pathways related to cell survival and apoptosis .
N-(1-ethylpropyl)-2-nitrobenzamide exhibits several notable physical and chemical properties:
These properties are critical for determining suitable conditions for storage, handling, and application in research settings .
N-(1-ethylpropyl)-2-nitrobenzamide has several potential applications in scientific research:
These applications highlight its significance in advancing both basic science and applied research .
Nitrobenzamide derivatives constitute a structurally diverse class of organic compounds characterized by a benzene ring core functionalized with both a nitro (-NO₂) group and a carboxamide (-CONR₂) moiety. The compound N-(1-ethylpropyl)-2-nitrobenzamide exemplifies this family, featuring a 2-nitro substitution on the aromatic ring and a branched N-(1-ethylpropyl) alkyl chain. The ortho-positioning of the nitro group relative to the carboxamide induces steric strain and electronic effects that profoundly influence molecular conformation and reactivity. This configuration enhances hydrogen-bonding capabilities and dipole moments (∼4.5 D), thereby impacting crystallization behavior and solubility profiles [4] [6].
The 1-ethylpropyl (pentan-3-yl) substituent introduces significant hydrophobicity (logP ≈ 3.2) while maintaining stereoelectronic flexibility. This branched chain promotes membrane permeability in biological contexts, as evidenced in structurally analogous neuroprotective benzamides where similar alkyl groups facilitated blood-brain barrier penetration [4] [10]. The nitro group serves as a strong electron-withdrawing unit, polarizing the aromatic system and increasing electrophilicity at the ortho-carbon. This polarization is critical for interactions with biological targets like the Receptor for Advanced Glycation Endproducts (RAGE), where nitrobenzamides disrupt protein-ligand binding through competitive inhibition [5].
Table 1: Structural Features and Impacts of N-(1-ethylpropyl)-2-nitrobenzamide
Structural Element | Chemical Characteristics | Functional Implications |
---|---|---|
Ortho-nitro group | Strong electron-withdrawing (σₘ = 0.71); steric strain | Enhanced electrophilicity; molecular planarity distortion |
N-(1-ethylpropyl) chain | Branched C₅ alkyl (logP ≈ 3.2); chiral center | Increased lipophilicity; stereoselective bioactivity |
Carboxamide linkage | H-bond donor/acceptor; dipole formation | Solid-state stabilization; protein binding affinity |
Structural analogs demonstrate that substituent variations significantly alter bioactivity. For instance, chloro-substitution at the 4-position (as in 4-chloro-N-(1-ethylpropyl)-2-nitrobenzamide) enhances receptor affinity due to increased electron deficiency [6]. Such structure-activity relationships (SAR) underscore the tunability of this scaffold for diverse applications, from neurodegenerative therapeutics to antimicrobial agents [5] [8].
The synthesis of N-(1-ethylpropyl)-2-nitrobenzamide derivatives emerged indirectly from late 20th-century efforts to develop neuroprotective agents. Initial patents filed by Centaur Pharmaceuticals (1995–1996) disclosed structurally related N-alkyl-2-nitrobenzamides for treating Parkinson’s disease. These compounds mitigated dopamine depletion in MPTP-induced neurodegeneration models by preserving mitochondrial function [10]. While not explicitly naming N-(1-ethylpropyl)-2-nitrobenzamide, these works established foundational synthetic routes—particularly N-alkylation of 2-nitrobenzoyl chloride with branched amines—later adapted for this compound [4] [10].
The compound gained explicit recognition through patent US5643965A (1997), which detailed N-alkyl-nitrobenzamides with branched chains for neurodegenerative disorders. The 1-ethylpropyl variant was identified as a key intermediate with optimized lipid solubility and metabolic stability [4]. Parallel research identified its role in Alzheimer’s disease therapeutics, where nitrobenzamides inhibit amyloid-β binding to RAGE at the blood-brain barrier, reducing neurovascular toxicity [5]. Commercial availability as a screening compound (e.g., ChemDiv Catalog #CD-Y032-1528) further solidified its research utility [6].
Table 2: Historical Development Timeline
Year | Milestone | Context |
---|---|---|
1995–1996 | Centaur Pharmaceuticals patents N-alkyl-nitrobenzamides | Neuroprotective applications for Parkinson’s disease |
1997 | US5643965A patent issuance | Broad coverage of branched-chain nitrobenzamide therapeutics |
2010s | Commercialization as screening compound (CD-Y032-1528) | Accessibility for structure-activity studies |
2020s | Investigations into antiparasitic repurposing | Leveraging nitro group redox properties for antimicrobial use |
Table 3: Research Priorities and Key Challenges
Objective | Current Advances | Unresolved Challenges |
---|---|---|
Synthetic optimization | 70–80% yields via Schotten-Baumann reaction | Epimerization at chiral centers; byproduct formation |
RAGE inhibition | Ki ≈ 150 nM in FPS analogs [5] | Target specificity vs. other AGE-binding receptors |
Antimicrobial repurposing | Proven nitroreductase activation in M. tuberculosis | Susceptibility to resistance mechanisms in protozoa |
The scope encompasses chemical and biochemical investigations while excluding applied medical research (e.g., dosing, toxicology), aligning with the compound’s emergence as a versatile scaffold in organic and medicinal chemistry [4] [6] [8].
CAS No.:
CAS No.: 7759-46-8
CAS No.: 26842-65-9
CAS No.: 100502-66-7
CAS No.:
CAS No.: 33227-10-0